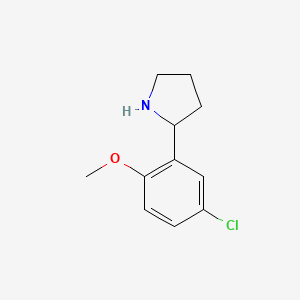

2-(5-Chloro-2-methoxyphenyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloro-2-methoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPVCIRAZRJSSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR analyses provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous confirmation of the connectivity of 2-(5-Chloro-2-methoxyphenyl)pyrrolidine.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, pyrrolidine (B122466), and methoxy (B1213986) protons. The three aromatic protons on the 5-chloro-2-methoxyphenyl ring would appear as a characteristic set of multiplets in the downfield region (typically δ 6.8–7.5 ppm). Due to their specific substitution pattern, they would exhibit particular splitting patterns (doublets and doublets of doublets) arising from spin-spin coupling. The methoxy group (-OCH₃) protons would present as a sharp singlet, typically around δ 3.8-4.1 ppm. The protons of the pyrrolidine ring, including the methine proton at the C2 position adjacent to the aromatic ring and the nitrogen atom, would appear in the upfield region. The C2-proton is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The remaining methylene protons (C3, C4, C5) of the pyrrolidine ring would likely show complex overlapping multiplets between δ 1.8 and δ 3.6 ppm. The N-H proton of the secondary amine would appear as a broad singlet, the chemical shift of which can be variable depending on solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display 11 distinct signals, corresponding to each unique carbon atom in the molecule. The aromatic carbons would resonate in the δ 110–160 ppm region. The carbon bearing the methoxy group (C2-aromatic) would be the most downfield of the aromatic C-H carbons, while the carbon attached to the chlorine atom (C5-aromatic) would also show a characteristic shift. The carbon atom of the methoxy group itself is expected around δ 55-57 ppm. The carbons of the pyrrolidine ring would appear in the upfield region (δ 25–70 ppm), with the C2 carbon, being attached to both the aromatic ring and nitrogen, resonating further downfield than the other pyrrolidine carbons. mdpi.com

The combination of ¹H, ¹³C, and two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would allow for the definitive assignment of all proton and carbon signals, thereby confirming the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic H (3,4,6) | 6.8 – 7.5 (m) | - |

| Pyrrolidine CH (C2) | ~4.5 – 5.0 (m) | ~60 – 65 |

| Pyrrolidine CH₂ (C3, C4, C5) | 1.8 – 3.6 (m) | ~25 – 55 |

| Pyrrolidine NH | Variable (br s) | - |

| Methoxy OCH₃ | 3.8 – 4.1 (s) | ~55 – 57 |

| Aromatic C (Substituted) | - | ~120 – 158 |

| Aromatic C-H | - | ~112 – 130 |

Note: Predicted values are based on general chemical shift ranges and data from analogous compounds. Actual experimental values may vary based on solvent and other conditions. pdx.educhemicalbook.comlibretexts.orgmodgraph.co.uk

High-Resolution Mass Spectrometry (HRESIMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is a powerful method for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula.

For this compound (C₁₁H₁₄ClNO), HRESIMS analysis would be expected to detect the protonated molecular ion, [M+H]⁺. The theoretical exact mass of this ion is calculated to be 212.0837 Da. HRMS instrumentation can measure this mass-to-charge ratio (m/z) with high precision (typically within 5 ppm), allowing for the differentiation from other potential molecular formulas that might have the same nominal mass. The presence of a chlorine atom would also be evident from the isotopic pattern of the molecular ion peak, where the [M+H+2]⁺ peak would have an intensity approximately one-third of the [M+H]⁺ peak, characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragmentation patterns. For pyrrolidine-containing compounds, common fragmentation pathways include the loss of the pyrrolidine ring or cleavage within the ring itself, providing further structural confirmation. researchgate.netwvu.edumjcce.org.mk Key fragment ions would help to identify the pyrrolidinyl moiety and the substituted phenyl group. nih.govnih.gov

Vibrational Spectroscopy (FT-IR) in Structural Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes.

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands:

N-H Stretch: A moderate, somewhat broad absorption band is expected in the 3300–3500 cm⁻¹ region, characteristic of the N-H stretching vibration of the secondary amine in the pyrrolidine ring. spectrabase.com

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹ (e.g., 3000–3100 cm⁻¹). Aliphatic C-H stretching vibrations from the pyrrolidine and methoxy groups would be observed just below 3000 cm⁻¹ (e.g., 2850–2960 cm⁻¹).

C=C Stretch (Aromatic): Aromatic ring skeletal vibrations usually give rise to one or more sharp bands of variable intensity in the 1450–1600 cm⁻¹ region.

C-O Stretch (Ether): A strong absorption band corresponding to the aryl-alkyl ether C-O stretching is expected in the 1230–1270 cm⁻¹ (asymmetric) and 1020–1075 cm⁻¹ (symmetric) regions.

C-N Stretch: The stretching vibration of the C-N bond in the pyrrolidine ring typically appears in the 1180-1250 cm⁻¹ range.

C-Cl Stretch: A band in the fingerprint region, typically between 700 and 850 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 – 3500 | Moderate, Broad |

| Aromatic C-H Stretch | 3000 – 3100 | Weak to Moderate |

| Aliphatic C-H Stretch | 2850 – 2960 | Moderate to Strong |

| Aromatic C=C Stretch | 1450 – 1600 | Variable, Sharp |

| Asymmetric C-O-C Stretch | 1230 – 1270 | Strong |

| C-N Stretch | 1180 – 1250 | Moderate |

| C-Cl Stretch | 700 – 850 | Strong |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By obtaining a suitable single crystal of this compound, this method can provide definitive data on bond lengths, bond angles, and torsion angles. mdpi.comresearchgate.net

The analysis would yield the crystal system, space group, and unit cell dimensions. The resulting structural model would confirm the connectivity established by NMR and also reveal the molecule's preferred conformation in the solid state. Furthermore, X-ray diffraction analysis elucidates intermolecular interactions, such as hydrogen bonding involving the pyrrolidine N-H group or other weak interactions, which dictate how the molecules pack together in the crystal lattice. nih.govjst.go.jp This information is crucial for understanding the physical properties of the solid material.

Conformational Analysis of the Pyrrolidine Ring and Substituents

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (where four atoms are coplanar and the fifth is out of the plane) and the "twist" (where two adjacent atoms are displaced on opposite sides of a plane defined by the other three). beilstein-journals.org The specific conformation adopted by the pyrrolidine ring in this compound will be influenced by the steric and electronic properties of the bulky 5-chloro-2-methoxyphenyl substituent at the C2 position. researchgate.net

NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the ring's preferred conformation in solution. beilstein-journals.org The dihedral angles between adjacent protons, calculated from coupling constants using the Karplus equation, can help distinguish between different puckering states.

Additionally, the orientation of the 5-chloro-2-methoxyphenyl group relative to the pyrrolidine ring is of interest. There is rotational freedom around the C-C single bond connecting the two rings. The preferred dihedral angle will be a balance between minimizing steric hindrance and maximizing favorable electronic interactions. Computational modeling, in conjunction with experimental data from NMR and X-ray diffraction, can provide a detailed picture of the conformational landscape of the molecule. beilstein-journals.orgacs.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Architecture

Quantum chemical calculations are instrumental in defining the three-dimensional structure and electronic properties of 2-(5-Chloro-2-methoxyphenyl)pyrrolidine. These theoretical approaches provide a foundational understanding of the molecule's intrinsic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT analyses would yield critical data on its optimized geometry, bond lengths, bond angles, and electronic properties. Although specific DFT studies on this compound are not extensively detailed in the public domain, the methodology is standard for molecules of this class. Calculations, often using functionals like B3LYP with basis sets such as 6-311G, can predict parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. scirp.orgmdpi.com The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Parameters Obtainable from DFT Analysis of this compound

| Parameter | Description | Significance |

| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms. | Determines the molecule's shape and steric properties. |

| Bond Lengths/Angles | The distances between atomic nuclei and the angles between adjacent bonds. | Fundamental structural data for confirming molecular identity. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Indicates the molecule's ability to donate or accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity, polarizability, and stability. |

| Vibrational Frequencies | Theoretical prediction of infrared (IR) and Raman spectra. | Aids in the experimental characterization of the compound. ijrte.org |

| Mulliken Charges | Distribution of electron charge among the atoms in the molecule. | Helps in understanding electrostatic interactions and reactivity. |

The biological activity of a molecule is often dictated by its conformation—the spatial arrangement of its atoms. Theoretical conformational analysis for this compound would involve mapping its potential energy surface to identify stable, low-energy conformers. This is particularly important for understanding the flexibility of the molecule, which arises from the rotation around the single bond connecting the pyrrolidine (B122466) ring to the methoxyphenyl group. By identifying the most stable conformations, researchers can better understand how the molecule might present itself to a biological receptor. Molecular modeling studies on analogous compounds have demonstrated the importance of conformational profiles in determining electronic properties and structure-activity relationships. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other entities. researchgate.net For this compound, an MEP map would highlight regions of negative and positive electrostatic potential.

Negative Regions (Red/Yellow) : These areas, rich in electrons, are susceptible to electrophilic attack. They would likely be concentrated around the electronegative chlorine and oxygen atoms. mdpi.com

Positive Regions (Blue) : These electron-deficient areas are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly the one attached to the pyrrolidine nitrogen. mdpi.com

The MEP map provides crucial insights into non-covalent interactions, such as hydrogen bonding, which are fundamental to the molecule's potential biological activity.

Molecular Docking Simulations and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is central to structure-based drug design.

Molecular docking simulations can estimate the binding affinity between this compound and various biological macromolecules. This affinity is typically quantified by a scoring function that results in a value, often expressed in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. nih.gov While specific docking studies targeting this compound are not widely published, studies on structurally related pyrrolidine derivatives have shown high affinities for targets such as nicotinic acetylcholine (B1216132) receptors, with Ki values in the picomolar range. nih.gov Such analyses are crucial for identifying potential protein targets and prioritizing compounds for further experimental testing.

Table 2: Key Metrics in Molecular Docking and Binding Affinity

| Metric | Unit | Description |

| Binding Energy/Affinity | kcal/mol | An estimation of the strength of the interaction between the ligand and the receptor. More negative values typically imply stronger binding. nanobioletters.com |

| Ki (Inhibition Constant) | M, nM, pM | Measures the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity. |

| RMSD (Root-Mean-Square Deviation) | Ångström (Å) | Measures the average distance between the atoms of superimposed ligand poses. An RMSD value near or below 2.0 Å often indicates a reliable docking result. nih.gov |

Beyond simply predicting binding strength, docking simulations provide a detailed, three-dimensional model of the ligand-receptor complex. This model allows for the identification of the specific binding mode or "pose" of this compound within the active site of a target protein. Furthermore, it elucidates the key amino acid residues that interact with the ligand. These interactions can include:

Hydrogen Bonds : Formed between hydrogen bond donors (like the pyrrolidine N-H) and acceptors (like carbonyl oxygen atoms on protein backbones).

Hydrophobic Interactions : Occurring between the nonpolar regions of the ligand (e.g., the phenyl ring) and hydrophobic pockets in the receptor.

Pi-Pi Stacking : Interactions between the aromatic phenyl ring of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein.

Understanding these specific interactions is fundamental for explaining the compound's mechanism of action and for guiding the rational design of more potent and selective analogues.

In Silico Approaches for Biological Activity Prediction

In silico methods are instrumental in predicting the biological activity of novel chemical entities such as this compound and its analogs. These computational techniques can significantly streamline the drug discovery process by identifying potential protein targets and predicting the affinity of a compound for these targets, thereby suggesting its mechanism of action and potential therapeutic applications. unipi.it Methodologies such as molecular docking and quantitative structure-activity relationship (QSAR) studies are commonly employed.

Molecular docking simulations, for instance, predict the preferred orientation of a ligand when bound to a receptor. This allows for the characterization of the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For derivatives of similar scaffolds, molecular docking has been used to predict binding energies and interaction modes with various biological targets. researchgate.netresearchgate.net For example, studies on related pyrrolidine derivatives have explored their potential as anti-inflammatory agents by docking them into the active sites of enzymes like cyclooxygenase (COX). researchgate.net

Quantitative structure-activity relationship (QSAR) studies represent another key in silico approach. QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties or molecular structures. chalcogen.ronih.gov These models can then be used to predict the activity of new, untested compounds. For a compound like this compound, a QSAR model could be developed using a series of its analogs to predict activities such as receptor binding affinity or enzyme inhibition. chalcogen.ro

The predictive power of these in silico tools is often enhanced when used in combination. For example, a pharmacophore model might first be generated based on known active compounds, which is then used to screen a virtual library of compounds, followed by molecular docking of the top hits to refine the predictions. mdpi.com

To illustrate the type of data generated from such studies, the following tables present hypothetical results from in silico predictions for this compound and its hypothetical analogs.

Table 1: Hypothetical Molecular Docking Scores of this compound Analogs against Target Proteins

| Compound ID | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | Target A | -8.5 | TYR-123, PHE-256 |

| 1a | Target A | -9.2 | TYR-123, PHE-256, LYS-89 |

| 1b | Target A | -7.8 | PHE-256 |

| 1 | Target B | -6.4 | LEU-45, VAL-98 |

| 1a | Target B | -7.1 | LEU-45, VAL-98, SER-46 |

| 1b | Target B | -6.0 | LEU-45 |

This table is illustrative and intended to represent the type of data generated from molecular docking studies.

Table 2: Predicted Biological Activities from a Hypothetical QSAR Model

| Compound ID | Molecular Descriptor 1 | Molecular Descriptor 2 | Predicted IC₅₀ (µM) |

| 1 | 5.24 | 345.6 | 0.58 |

| 1a | 5.89 | 389.2 | 0.21 |

| 1b | 4.98 | 312.8 | 1.25 |

This table is for illustrative purposes to show how QSAR models predict biological activity based on molecular descriptors.

These computational approaches provide valuable insights into the potential biological activities of this compound and guide the design of new analogs with improved potency and selectivity. nih.gov

Structure Activity Relationship Sar Studies of 2 5 Chloro 2 Methoxyphenyl Pyrrolidine and Analogues

General Principles of SAR in Pyrrolidine (B122466) Derivatives

The pyrrolidine ring is a versatile scaffold in medicinal chemistry due to its unique structural and chemical properties. researchgate.netbohrium.comresearchgate.net Its five-membered saturated structure allows for three-dimensional diversity, which is advantageous for exploring the pharmacophore space. researchgate.netnih.gov The non-planar, puckered nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," contributes to its ability to present substituents in distinct spatial orientations, influencing interactions with biological targets. researchgate.netnih.gov

Key principles of SAR in pyrrolidine derivatives include:

Substitution Pattern: The position, nature, and stereochemistry of substituents on the pyrrolidine ring significantly impact biological activity. bohrium.comnih.gov

Nitrogen Atom Functionality: The nitrogen atom of the pyrrolidine ring is a key site for modification. nih.gov Its basicity and nucleophilicity allow for the introduction of various substituents, which can modulate the compound's physicochemical properties and target interactions. nih.gov In fact, a significant percentage of FDA-approved drugs containing a pyrrolidine moiety are substituted at the N-1 position. nih.gov

Conformational Restriction: The conformation of the pyrrolidine ring can be controlled by the strategic placement of substituents. This conformational locking can enhance binding affinity and selectivity for a specific biological target. nih.gov

Impact of Substitution on the Pyrrolidine Ring System

Modifications to the pyrrolidine ring system have a profound effect on the biological activity of its derivatives. The size, lipophilicity, and electronic properties of substituents can alter a compound's interaction with its target receptor.

For instance, in a series of pyrrolidine amide derivatives developed as N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies revealed that small, lipophilic substituents at the 3-position of a terminal phenyl group were optimal for potency. nih.gov Furthermore, the flexibility of the linker chain connecting the pyrrolidine core to other parts of the molecule was found to influence both inhibitory potency and selectivity. nih.gov

Table 1: Impact of Pyrrolidine Ring Substitution on Biological Activity

| Position of Substitution | Nature of Substituent | Observed Effect on Biological Activity | Reference Example |

|---|---|---|---|

| N-1 | Various alkyl and aryl groups | Modulates physicochemical properties and target interactions. nih.gov | General observation in many pyrrolidine-based drugs. nih.gov |

| C-2 | Charged substituents | Affects the basicity of the pyrrolidine nitrogen. nih.gov | Organocatalysts. nih.gov |

| C-3 | Small, lipophilic groups | Optimal for potency in NAAA inhibitors. nih.gov | Pyrrolidine amide NAAA inhibitors. nih.gov |

| C-4 | Various substituents | Influences ring puckering and conformation. nih.gov | Proline analogues. nih.gov |

Influence of the 5-Chloro-2-methoxyphenyl Moiety on Biological Activity

The 5-chloro-2-methoxyphenyl group is a key structural feature that significantly contributes to the biological profile of 2-(5-chloro-2-methoxyphenyl)pyrrolidine and its analogues. This moiety can engage in various interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and halogen bonding.

In the context of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, a series of compounds based on a 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)pyridine scaffold demonstrated that modifications to the phenyl ring, including the introduction of substituents, led to high binding affinities. nih.gov This highlights the importance of the substituted aromatic moiety in dictating the interaction with the receptor.

Role of Stereochemistry in Biological Activity Profiles

Stereochemistry is a critical factor in the biological activity of pyrrolidine derivatives. nih.gov The chiral centers within the pyrrolidine ring lead to the existence of different stereoisomers, which can have distinct pharmacological profiles due to their differential interactions with enantioselective biological targets like proteins. researchgate.netnih.gov

The spatial orientation of substituents on the pyrrolidine ring, dictated by the stereochemistry, can lead to different binding modes and, consequently, variations in biological response. researchgate.net For example, in the development of NAAA inhibitors, the stereochemistry of the pyrrolidine core was a key consideration in the design of potent and selective compounds. nih.gov

The stereoselectivity of synthetic methods used to produce pyrrolidine derivatives is therefore of paramount importance. nih.gov The relative orientation of substituents at positions 3 and 4, for instance, can be controlled to produce either 3,4-cis or 3,4-trans substituted pyrrolidines, each potentially having a unique biological activity profile. nih.gov

Quantitative Structure-Activity Relationships (QSAR) in Pyrrolidine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools in drug design, allowing for the prediction of the activity of novel compounds and providing insights into the structural features that are important for biological activity. nih.govscispace.com

For pyrrolidine scaffolds, QSAR models have been successfully applied to understand the binding features of derivatives targeting various enzymes and receptors. nih.gov A QSAR study on pyrrolidine derivatives as α-mannosidase inhibitors suggested that the presence of polar properties on the van der Waals surface and the inclusion of aromatic rings are important for activity. nih.gov The models also highlighted the role of molecular flexibility in allowing the aromatic rings to orient themselves within the hydrophobic pocket of the enzyme for optimal π-π stacking interactions. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic fields around the molecules and how they relate to biological activity. mdpi.com These approaches can guide the rational design of more potent pyrrolidine-based therapeutic agents. nih.gov

Mechanistic Insights into Biological Activity in Vitro

Enzyme Inhibition Studies of Pyrrolidine (B122466) Derivatives

The structural versatility of the pyrrolidine scaffold allows for modifications that can lead to potent and selective inhibition of several major classes of enzymes.

Dihydrofolate reductase (DHFR) is a critical enzyme in folate metabolism, essential for the synthesis of nucleic acids and amino acids. Its inhibition can halt cell proliferation, making it a key target for anticancer and antimicrobial therapies. nih.govresearchgate.net A series of 4-pyrrolidine-based thiosemicarbazones has been synthesized and evaluated for their DHFR inhibitory potential. In vitro assays demonstrated that these compounds exhibited potent inhibition against the DHFR enzyme, with IC₅₀ values ranging from 12.37 to 54.10 μM. nih.gov The most active derivative in this series, compound 5d, displayed the highest inhibitory activity. nih.gov This research highlights the potential of the pyrrolidine scaffold in the design of novel DHFR inhibitors. nih.govresearchgate.net

Table 1: DHFR Inhibitory Activity of 4-Pyrrolidine-Based Thiosemicarbazones

| Compound Series | IC₅₀ Range (μM) | Most Active Compound |

|---|

This table summarizes the in vitro inhibitory concentration (IC₅₀) range for a series of pyrrolidine derivatives against the Dihydrofolate Reductase (DHFR) enzyme.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in diseases such as cancer, arthritis, and cardiovascular disorders. The pyrrolidine ring has proven to be an excellent scaffold for designing potent MMP inhibitors. ingentaconnect.comnih.govbenthamdirect.com These inhibitors can be broadly classified into categories such as sulfonamide pyrrolidine derivatives, acyl pyrrolidine derivatives, and proline-containing peptidomimetics. nih.gov Many of these synthetic inhibitors demonstrate high potency, with activity in the low nanomolar range for certain MMP subclasses. nih.gov For instance, a series of novel pyrrolidine hydroxamates (8a-c) were found to be potent MMP-2 inhibitors, with activity equal to or greater than the control compound, LY52. nih.gov These findings confirm the utility of the pyrrolidine scaffold in developing selective and powerful MMP inhibitors. nih.govnih.gov

Glycosidases and glycosyltransferases are enzymes that play crucial roles in carbohydrate metabolism and are associated with various diseases, including diabetes, lysosomal storage disorders, and viral infections. nih.gov Polyhydroxylated pyrrolidines, also known as iminosugars, are a well-studied class of glycomimetic compounds that effectively mimic the carbohydrate substrate, leading to competitive inhibition of these enzymes. nih.gov

Pyrrolidine derivatives have shown significant inhibitory activity against α-amylase and α-glucosidase, enzymes that are key targets in managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov For example, a 4-methoxy analogue of N-Boc proline amide (compound 3g) demonstrated noteworthy inhibition against both α-amylase and α-glucosidase. nih.gov Furthermore, naturally occurring pyrrolidine alkaloids isolated from plants like Scilla peruviana have exhibited powerful and selective inhibition. One such alkaloid showed potent inhibition of bacterial β-glucosidase and bovine liver β-galactosidase with IC₅₀ values in the nanomolar range. nih.gov

Table 2: Glycosidase Inhibitory Activity of Pyrrolidine Derivatives

| Compound/Derivative | Target Enzyme | IC₅₀ Value | Source |

|---|---|---|---|

| 4-methoxy analogue (3g) | α-Amylase | 26.24 µg/mL | nih.gov |

| 4-methoxy analogue (3g) | α-Glucosidase | 18.04 µg/mL | nih.gov |

| Compound 3a | α-Amylase | 36.32 µg/mL | nih.gov |

| Compound 3f | α-Glucosidase | 27.51 µg/mL | nih.gov |

| Alkaloid 3 | Bacterial β-Glucosidase | 80 nM | nih.gov |

| Alkaloid 3 | Bovine liver β-Galactosidase | 90 nM | nih.gov |

| Alkaloid 4 | Yeast α-Glucosidase | 6.6 µM | nih.gov |

| Alkaloid 6 | Yeast α-Glucosidase | 6.3 µM | nih.gov |

This table presents the in vitro inhibitory concentrations (IC₅₀) of various pyrrolidine derivatives against different glycosidase enzymes.

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that deactivates incretin (B1656795) hormones like GLP-1, which are crucial for regulating glucose homeostasis. nih.gov Inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes. researchgate.net The pyrrolidine scaffold is a cornerstone in the development of DPP-4 inhibitors, with several marketed drugs, such as Vildagliptin and Saxagliptin, being cyanopyrrolidine derivatives. nih.gov

Research has led to the development of numerous potent pyrrolidine-based DPP-4 inhibitors. A study focusing on 2-benzylpyrrolidine (B112527) derivatives identified a compound with an IC₅₀ of 0.3 ± 0.03 µM. oatext.com Another series of novel pyrrolidine sulfonamide derivatives exhibited highly potent inhibition, with IC₅₀ values as low as 11.32 ± 1.59 nM. researchgate.net These findings underscore the critical role of the pyrrolidine structure in achieving high-affinity binding to the DPP-4 active site. oatext.comresearchgate.net

Table 3: DPP-4 Inhibitory Activity of Pyrrolidine Derivatives

| Derivative Class | Example Compound | IC₅₀ Value |

|---|---|---|

| 2-Benzylpyrrolidine | Compound (2) | 0.3 ± 0.03 µM |

| Pyrrolidine Sulfonamide | Compound B-XI | 11.32 ± 1.59 nM |

| Pyrrolidine Sulfonamide | Series 23a-d | 19.65 ± 2.60 nM (lowest) |

This table shows the in vitro inhibitory concentrations (IC₅₀) of different classes of pyrrolidine derivatives against the Dipeptidyl Peptidase-4 (DPP-4) enzyme.

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the metabolism of arachidonic acid, producing prostaglandins (B1171923) and leukotrienes, respectively, which are key mediators of inflammation. nih.gov Dual inhibition of COX and LOX pathways is a rational approach for developing safer and more effective anti-inflammatory agents. nih.gov Pyrrolidine-2,5-dione derivatives have been identified as a promising structural template for dual COX/LOX inhibitors. nih.govebi.ac.uk

In vitro studies have shown that these derivatives can exhibit potent and selective inhibition of COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects. nih.govebi.ac.uk One of the most active compounds from a synthesized series, compound 78, emerged as a highly potent COX-2 inhibitor with an IC₅₀ value of 0.051 ± 0.001 μM. nih.gov Another derivative, compound 13e, also showed potent COX-2 inhibition with an IC₅₀ of 0.98 μM and a selectivity index of 31.5. ebi.ac.uk While there is substantial evidence for COX/LOX inhibition, specific studies detailing the inhibition of inducible nitric oxide synthase (iNOS) by simple pyrrolidine derivatives are less common in the reviewed literature.

Table 4: COX-2 Inhibitory Activity of Pyrrolidine-2,5-dione Derivatives

| Compound | Target Enzyme | IC₅₀ Value (μM) |

|---|---|---|

| Compound 78 | COX-2 | 0.051 ± 0.001 |

This table highlights the in vitro inhibitory concentrations (IC₅₀) of specific pyrrolidine-2,5-dione derivatives against the Cyclooxygenase-2 (COX-2) enzyme.

Molecular Target Interaction Analysis

Understanding the interactions between pyrrolidine inhibitors and their enzyme targets at the molecular level is crucial for rational drug design. In silico methods like molecular docking and quantitative structure-activity relationship (QSAR) studies, alongside X-ray crystallography, have provided detailed insights into these binding modes.

DHFR: Molecular docking studies of 4-pyrrolidine-based thiosemicarbazones have been performed to elucidate the binding interactions between the inhibitors and the active site of the DHFR enzyme. nih.gov

MMP: The binding mode of potent pyrrolidine-based inhibitors with MMP-2 has been proposed through molecular modeling. nih.gov 3D-QSAR studies on a large set of 67 pyrrolidine derivatives have helped to establish a correlation between the steric, electrostatic, and hydrophobic fields of the molecules and their MMP-2 inhibitory activity, guiding the design of new derivatives with enhanced potency. researchgate.net

Glycosidases: Docking studies of pyrrolidine derivatives with α-amylase and α-glucosidase have shown good correlation with experimental in vitro data. nih.gov Analysis of inhibitor binding to α-glucosidase has identified key amino acid residues such as Asp203, Asp327, and Asp542 as crucial for interaction. nih.gov

DPP-4: The high affinity of pyrrolidine inhibitors for DPP-4 is attributed to specific interactions within the enzyme's active site, which contains distinct S1 and S2 pockets. oatext.com Molecular modeling has been used to study these interactions and correlate binding parameters with the observed inhibitory activities. oatext.com X-ray crystallography has further provided detailed characterization of how these inhibitors occupy the active site. dntb.gov.ua

COX/LOX: The selectivity of pyrrolidine-2,5-dione derivatives for COX-2 over COX-1 has been rationalized by docking simulations. These studies show that the most active inhibitors form significant interactions with amino acid residues located in the additional secondary pocket unique to the COX-2 enzyme. nih.govebi.ac.uk

Binding to Specific Receptors and Enzymes (e.g., ADAM17, MDM2)

The pyrrolidine scaffold, a core component of 2-(5-Chloro-2-methoxyphenyl)pyrrolidine, is recognized as a versatile structure in the design of inhibitors for various enzymes, including A Disintegrin and Metalloproteinase 17 (ADAM17) and Murine Double Minute 2 (MDM2).

ADAM17: Derivatives of the pyrrolidine scaffold have been explored for their potential to inhibit ADAM17, a key enzyme in the shedding of cell surface proteins like tumor necrosis factor-alpha (TNF-α). For instance, N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides have been identified as potent inhibitors of ADAM17. nih.gov These compounds typically exhibit inhibitory concentrations (IC₅₀) in the low nanomolar range. nih.gov The specificity of these inhibitors is a critical aspect of their development, with studies showing high selectivity for ADAM17 over other metalloproteinases such as MMP-1, -2, and -9. nih.gov The development of novel, structured small-molecule inhibitors of ADAM17 has been pursued, leading to compounds that can repress the ADAM17/Notch signaling pathway. nih.gov

MDM2: The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical target in cancer therapy. Spirooxindoles that incorporate a pyrrolidine ring have been identified as a significant class of MDM2-p53 interaction inhibitors. nih.gov These compounds are designed to block the p53-binding pocket of MDM2, thereby reactivating the tumor suppressor functions of p53. The binding affinity of these inhibitors to MDM2 is a key determinant of their potency.

While the pyrrolidine core is a common feature in inhibitors of both ADAM17 and MDM2, the specific binding and inhibitory activity of this compound itself against these targets has not been detailed in the reviewed literature. The activity of related compounds, however, underscores the potential of this chemical class.

Investigation of Molecular Mechanisms (e.g., DNA interaction)

The interaction of small molecules with DNA can be a crucial mechanism for their biological activity, particularly in the context of anticancer agents. Pyrrolidine-containing compounds have been investigated for their potential to bind to the minor groove of DNA. researchgate.net For example, pyrrolobenzodiazepines (PBDs), which contain a pyrrolidine ring, are known to interact with and bind to the DNA minor groove. researchgate.net

The chirality of the pyrrolidine ring can also play a role in the biological activity of these compounds at the genomic and proteomic levels. nih.gov Studies on chiral bispyrrole-pyrrolidine-oligoamides have shown that even with low DNA binding affinity, these molecules can have a significant impact on protein expression. nih.gov

Furthermore, some pyrrolidine derivatives have been associated with potential genotoxicity through their bioactivation to reactive iminium ion metabolites, which can then form DNA adducts. pharmablock.com This highlights a potential mechanism of DNA interaction that is not based on direct binding but on metabolic activation. The specific interaction of this compound with DNA has not been explicitly described in the available research.

Cellular Pathway Modulation in In Vitro Systems

Anti-proliferative Mechanisms (e.g., cell cycle arrest, apoptosis induction)

Derivatives containing the pyrrolidine and/or methoxyphenyl scaffold have demonstrated significant anti-proliferative activity in various cancer cell lines through mechanisms that include the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest: Certain novel chalcones incorporating a 2-phenoxy-N-arylacetamide moiety have been shown to induce cell cycle arrest. For instance, one such compound was found to cause cell cycle arrest at the G0-G1 phase in MCF-7 breast cancer cells and at the G2/M phase in HEP2 larynx cancer cells.

Apoptosis Induction: The induction of apoptosis is a key mechanism for the anti-cancer activity of many compounds. Pyrrolidine derivatives have been shown to induce apoptosis through caspase-dependent pathways. nih.gov For example, highly functionalized spiropyrrolidine heterocyclic hybrids have been found to trigger cancer cell death mediated by the activation of caspase-3. nih.gov

In studies of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, which share a chloro-substituted moiety, certain derivatives have demonstrated the ability to initiate the apoptosis cascade. nih.gov These compounds were found to significantly increase the levels of caspase-8 and Bax, while down-regulating the anti-apoptotic protein Bcl-2. nih.gov Furthermore, they acted as potent activators of caspase-3. nih.gov

The anti-proliferative effects of substituted phenylfuranylnicotinamidines have also been investigated, with structure-activity relationship studies indicating that the cytotoxic or cytostatic nature of these compounds can be modulated based on the substitution pattern on the terminal phenyl ring. nih.govnih.gov

A summary of the anti-proliferative activity of a related compound, 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (6h), is presented below.

| Cell Line | Cancer Type | GI₅₀ (μM) |

| NCI-H522 | Non-Small Cell Lung | <0.01 |

| MDA-MB-468 | Breast | 0.02 |

| SF-268 | CNS | 0.03 |

| UACC-62 | Melanoma | 0.03 |

| OVCAR-3 | Ovarian | 0.04 |

| PC-3 | Prostate | 0.05 |

| HT29 | Colon | 0.06 |

| Data derived from a study on 2-(hydroxyl substituted phenyl)quinolin-4-one derivatives, indicating potent inhibitory activity of compound 6h. nih.gov |

Modulation of Fibroblast Activation and Epithelial-Mesenchymal Transition (EMT)

Fibroblast Activation: The pyrrolidine scaffold is a key component in a class of inhibitors targeting Fibroblast Activation Protein (FAP), a serine protease involved in tissue remodeling and tumor growth. nih.gov Specifically, N-acylated glycyl-(2-cyano)pyrrolidines have been synthesized and evaluated for their FAP inhibitory activity. nih.govresearchgate.net These compounds have shown inhibitory potencies ranging from the micromolar to the nanomolar level. nih.gov The development of selective FAP inhibitors is an active area of research, with a focus on achieving high selectivity over related proteases like dipeptidyl peptidases (DPPs) and prolyl oligopeptidase (PREP). nih.govnih.gov

Epithelial-Mesenchymal Transition (EMT): Epithelial-Mesenchymal Transition (EMT) is a cellular process implicated in cancer progression, metastasis, and drug resistance. escholarship.org Small molecule inhibitors of EMT are being investigated as potential therapeutic agents. These inhibitors often target signaling pathways that are crucial for the induction and maintenance of the mesenchymal state, such as the Transforming Growth Factor-beta (TGF-β), Wnt, and Hippo pathways. medchemexpress.com While the direct effect of this compound on EMT has not been reported, the broader search for EMT inhibitors encompasses a wide range of chemical structures.

Investigation of Biofilm Inhibition Mechanisms

The pyrrolidine scaffold has emerged as a promising structural motif in the development of agents that can inhibit and eradicate bacterial biofilms.

A novel library of monomeric and dimeric pyrrolidine-2,3-dione (B1313883) scaffolds has been synthesized and evaluated for its anti-biofilm properties. nih.govrsc.orgresearchgate.net These compounds have demonstrated the ability to inhibit biofilm formation and eradicate established biofilms of Staphylococcus aureus at concentrations close to their minimum inhibitory concentration (MIC) for planktonic bacteria, as indicated by their low MBEC/MIC ratios (Minimum Biofilm Eradication Concentration). nih.govrsc.org

Furthermore, certain pyrrolidine-2,3-dione derivatives have shown synergistic effects with existing FDA-approved antibiotics, such as vancomycin, leading to a significant reduction in the concentration of the antibiotic required to eradicate the biofilm. nih.gov The mechanism of action for these compounds is still under investigation, but their ability to combat biofilm-related infections makes them an important area of research. nih.gov

In other studies, pyrrolidine-substituted derivatives of carbamic acid have also shown significant activity against biofilm formation and the disruption of mature biofilms of S. aureus. researchgate.net These compounds were effective at inhibiting 80% of biofilm growth at concentrations equal to or slightly higher than their MIC. researchgate.net

| Compound Type | Target Organism | Activity |

| Pyrrolidine-2,3-diones | S. aureus | Biofilm inhibition and eradication, synergy with vancomycin |

| Pyrrolidine-substituted carbamic acid derivatives | S. aureus | Biofilm inhibition and disruption of mature biofilms |

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways for Derivatization

The future of synthesizing derivatives of 2-(5-Chloro-2-methoxyphenyl)pyrrolidine will likely focus on efficiency, diversity, and stereoselectivity. While classical methods for pyrrolidine (B122466) synthesis are well-established, emerging strategies promise to accelerate the discovery of new chemical entities. mdpi.comdiva-portal.org

One promising avenue is the use of modular approaches , where the core pyrrolidine structure is assembled from readily available starting materials. This allows for wide variability in the substituents on both the pyrrolidine ring and the aromatic moiety. mdpi.com For instance, an acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)ureas followed by a Mannich-type reaction with various nucleophiles could be adapted to generate a library of derivatives based on the this compound scaffold. mdpi.com

Multicomponent reactions (MCRs) are also expected to play a significant role. MCRs, such as the [3+2] cycloaddition of azomethine ylides, offer a streamlined approach to constructing highly functionalized pyrrolidine rings in a single step. nih.gov This strategy is particularly advantageous for creating structurally complex molecules with multiple points of diversity, which is crucial for exploring the structure-activity relationship (SAR).

Furthermore, the development of stereoselective synthesis methods will be critical. mdpi.com Many biological targets are chiral, and the therapeutic activity of pyrrolidine-containing drugs often resides in a single enantiomer. nih.gov Future synthetic efforts will likely employ chiral catalysts and auxiliaries to ensure the production of enantiomerically pure derivatives of this compound, thereby enhancing their potency and reducing potential off-target effects.

Advanced Computational Approaches for Design and Optimization

Computational chemistry is an indispensable tool in modern drug discovery, and its application to the design of this compound derivatives is expected to grow in sophistication and predictive power. scispace.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies will continue to be important for understanding the relationship between the chemical structure of pyrrolidine derivatives and their biological activity. scispace.comresearchgate.net By developing robust 2D and 3D-QSAR models, researchers can predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates. For example, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed insights into the steric, electrostatic, and hydrophobic requirements for optimal interaction with a biological target. scispace.comresearchgate.net

Molecular docking simulations will be instrumental in elucidating the binding modes of this compound derivatives within the active sites of target proteins. scispace.com This information is crucial for structure-based drug design, allowing for the rational modification of the lead compound to enhance binding affinity and selectivity. The integration of artificial intelligence and machine learning is set to further enhance these computational tools, enabling more accurate predictions and the exploration of vast chemical spaces. drugdiscoverytrends.com

Molecular dynamics (MD) simulations will offer a deeper understanding of the dynamic behavior of ligand-receptor complexes over time, providing insights into the stability of binding interactions and the conformational changes that may occur upon ligand binding. researchgate.net

Identification of New Biological Targets and Mechanisms

The diverse biological activities reported for pyrrolidine derivatives, including anticancer, antibacterial, antiviral, and anti-inflammatory effects, suggest that the this compound scaffold could interact with a wide range of biological targets. nih.govnih.govnih.gov Future research will focus on identifying these targets and elucidating the underlying mechanisms of action.

The presence of the chlorophenyl group in many bioactive pyrrolidine derivatives suggests its importance in target interaction. nih.gov For example, some 4-chlorophenyl-containing pyrrolidine derivatives have shown inhibitory activity against bacterial DNA gyrase and topoisomerase IV. nih.gov This opens the possibility of developing derivatives of this compound as novel antibacterial agents.

Furthermore, the potential for these compounds to act as central nervous system (CNS) agents is an area ripe for exploration. The pyrrolidine ring is a common feature in many CNS-active drugs. frontiersin.org Future studies could investigate the interaction of this compound derivatives with neurotransmitter receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, or ion channels. ontosight.ai

Phenotypic screening of compound libraries of these derivatives against various cell lines and disease models will be a key strategy for discovering novel biological activities and identifying new therapeutic applications. nih.gov

Development of Multifunctional Pyrrolidine Derivatives

There is a growing trend in drug discovery towards the development of multifunctional or "hybrid" compounds that can modulate multiple biological targets simultaneously. nih.gov This approach can lead to enhanced efficacy, reduced potential for drug resistance, and a more holistic treatment of complex diseases.

The this compound scaffold is well-suited for the design of such multifunctional agents. By integrating chemical fragments from known antiepileptic drugs, for instance, it may be possible to create hybrid compounds with broad-spectrum anticonvulsant activity. nih.gov Similarly, combining the pyrrolidine core with pharmacophores known to have anti-inflammatory or analgesic properties could lead to the development of novel treatments for pain and inflammation.

The design of these multifunctional derivatives will rely heavily on a deep understanding of the SAR of the individual pharmacophores and the application of advanced computational modeling to predict the properties of the hybrid molecule. The ultimate goal is to create single chemical entities that offer a synergistic therapeutic effect by acting on multiple pathways involved in a particular disease.

Below is a table summarizing potential research directions and the methodologies that could be employed:

| Research Direction | Methodologies | Potential Outcomes |

| Novel Synthetic Pathways | Modular Synthesis, Multicomponent Reactions, Stereoselective Catalysis | Increased chemical diversity, more efficient synthesis, enantiomerically pure compounds |

| Advanced Computational Design | QSAR, Molecular Docking, Molecular Dynamics Simulations | Predictive models for activity, rational drug design, optimized lead compounds |

| New Biological Targets | Phenotypic Screening, Target Identification Studies | Discovery of novel therapeutic applications (e.g., antibacterial, CNS agents) |

| Multifunctional Derivatives | Hybrid Compound Design, Pharmacophore Integration | Drugs with enhanced efficacy and broader therapeutic profiles |

Q & A

Q. Table 1. Key Synthetic Parameters for Analogous Chlorinated Pyrrolidines

Q. Table 2. Comparative Toxicity of Structural Analogs

| Compound | Acute Toxicity (LD₅₀, rat oral) | Bioaccumulation (log P) |

|---|---|---|

| This compound | Not determined | 2.8 (predicted) |

| 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine | 450 mg/kg | 3.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.